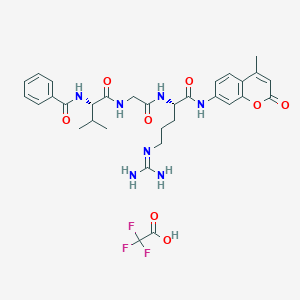

Bz-Val-Gly-Arg-AMC trifluoroacetate

Übersicht

Beschreibung

Bz-Val-Gly-Arg-AMC trifluoroacetate is a synthetic peptide substrate used primarily in biochemical research. It is composed of the amino acids benzoyl-valine-glycine-arginine linked to 7-amido-4-methylcoumarin (AMC) and stabilized as a trifluoroacetate salt. This compound is widely utilized for measuring the trypsin-like activity of proteasomes, particularly the 20S proteasome .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Val-Gly-Arg-AMC trifluoroacetate involves solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the free peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Bz-Val-Gly-Arg-AMC trifluoroacetate primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and AMC releases the fluorescent AMC moiety, which can be quantitatively measured .

Common Reagents and Conditions

Hydrolysis: Proteolytic enzymes such as trypsin are commonly used to hydrolyze this compound.

Fluorescence Measurement: The release of AMC is monitored using a fluorometer, with excitation and emission wavelengths set at 380 nm and 460 nm, respectively.

Major Products Formed

The primary product formed from the hydrolysis of this compound is the fluorescent AMC moiety, which serves as an indicator of proteolytic activity .

Wissenschaftliche Forschungsanwendungen

Protease Activity Assays

Bz-Val-Gly-Arg-AMC trifluoroacetate is primarily utilized as a substrate in assays to measure the activity of proteases, particularly the trypsin-like activity of the 20S proteasome. The compound undergoes hydrolysis in the presence of specific proteases, releasing the fluorescent moiety 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured.

| Application | Description |

|---|---|

| Protease Activity Assays | Serves as a substrate for measuring protease activity, especially in cancer research. |

| Enzyme Kinetics | Used to determine kinetic parameters of proteolytic enzymes, providing insights into enzyme specificity and activity. |

| Drug Discovery | Employed in high-throughput screening assays to identify potential inhibitors of proteasome activity. |

| Biological Research | Aids in studying protein degradation pathways and the role of proteasomes in cellular homeostasis. |

Drug Development

The compound's structure allows researchers to explore potential inhibitors for specific proteases, facilitating the development of targeted therapies for diseases such as cancer and neurodegenerative disorders. By understanding how Bz-Val-Gly-Arg-AMC interacts with various proteases, scientists can design more effective drugs.

Diagnostic Applications

Due to its specificity for certain proteases, this compound is being investigated for use in diagnostic tools that detect diseases based on protease levels in biological samples. This specificity allows for the potential development of assays that could indicate disease presence or progression.

Fluorescent Labeling

The ability to conjugate Bz-Val-Gly-Arg-AMC with fluorescent tags enables visualization of protease activity in live cells. This application is invaluable for real-time studies of cellular processes and can provide insights into disease mechanisms.

Proteasome Activity Measurement

A study assessed the trypsin-like activity of the 20S proteasome using Bz-Val-Gly-Arg-AMC as a substrate. Researchers incubated various concentrations of the substrate with purified proteasomes and measured fluorescence intensity to derive kinetic parameters such as and .

Inhibition Studies

Research has shown that modifications to peptide substrates can lead to selective inhibition of specific proteases. Variants of Bz-Val-Gly-Arg-AMC have been tested for their efficacy in inhibiting cathepsins and other serine proteases, providing insights into substrate specificity and enzyme kinetics.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Proteasome Activity | Demonstrated effective measurement of trypsin-like activity. |

| Enzyme Inhibition | Variants showed selective inhibition against specific proteases. |

| Drug Development | Identified potential leads for therapeutic agents targeting proteolysis-related diseases. |

Wirkmechanismus

The mechanism of action of Bz-Val-Gly-Arg-AMC trifluoroacetate involves its hydrolysis by proteolytic enzymes. The peptide bond between arginine and AMC is cleaved, releasing the fluorescent AMC moiety. This fluorescence can be quantitatively measured, providing a direct readout of proteolytic activity . The compound targets the active sites of proteolytic enzymes, particularly those with trypsin-like specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Leu-Leu-Val-Tyr-AMC: Used for measuring chymotrypsin-like activity of the proteasome.

Z-Leu-Leu-Glu-AMC: Used for determining peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome.

Uniqueness

Bz-Val-Gly-Arg-AMC trifluoroacetate is unique in its specificity for trypsin-like proteolytic activity. Unlike other substrates, it provides a clear and measurable fluorescent signal upon hydrolysis, making it highly valuable for quantitative assays .

Biologische Aktivität

Bz-Val-Gly-Arg-AMC trifluoroacetate, a synthetic peptide compound, has garnered significant attention in biochemical and molecular biology research due to its role as a substrate for various proteolytic enzymes. This article provides an in-depth analysis of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C₃₃H₄₃N₇O₇

- Molar Mass : Approximately 591.66 g/mol

- Appearance : White powder, soluble in dimethyl sulfoxide (DMSO)

The compound consists of a benzoyl group, amino acids (valine, glycine, arginine), and a 7-amido-4-methylcoumarin moiety that serves as a fluorogenic reporter. The trifluoroacetate salt form enhances its solubility and stability in biological assays.

This compound acts as a substrate for serine proteases, particularly the 20S proteasome. The mechanism involves:

- Binding : The peptide substrate binds to the active site of the protease.

- Cleavage : Hydrolysis occurs at the bond between arginine and AMC, releasing the fluorescent AMC moiety.

- Fluorescence Measurement : The increase in fluorescence can be quantitatively measured, allowing for the assessment of protease activity.

Applications in Research

This compound is widely used in various research contexts:

- Enzyme Activity Assays : It is primarily employed to measure proteolytic activity, such as trypsin-like activity in proteasomes .

- Drug Discovery : The compound aids in screening for enzyme inhibitors that may have therapeutic potential against diseases like cancer and neurodegenerative disorders.

- Cell Signaling Studies : It has been noted to activate pathways such as the extracellular signal-regulated protein kinase (ERK) pathway, indicating its potential role in cellular signaling processes.

Case Studies

-

Proteasome Activity Measurement :

A study assessed the trypsin-like activity of the 20S proteasome using Bz-Val-Gly-Arg-AMC as a substrate. The assay involved incubating various concentrations of the substrate with purified proteasomes and measuring fluorescence intensity to derive kinetic parameters like and . -

Inhibition Studies :

Research has demonstrated that modifications to peptide substrates can lead to selective inhibition of specific proteases. For example, variants of Bz-Val-Gly-Arg-AMC have been tested for their efficacy in inhibiting cathepsins and other serine proteases, revealing insights into substrate specificity and enzyme kinetics .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O6.C2HF3O2/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20;3-2(4,5)1(6)7/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33);(H,6,7)/t22-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSDFYIYCUYNC-QHTHEMFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.